molecular formula C16H23NO3 B217679 (1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol CAS No. 108661-67-2

(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol

Katalognummer: B217679
CAS-Nummer: 108661-67-2
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: FHHGKBRAWKGWJG-ARFHVFGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol is a chiral compound with a unique structure that includes a morpholine ring, a phenoxy group, and a cyclohexanol moiety

Eigenschaften

CAS-Nummer

108661-67-2

Molekularformel

C16H23NO3

Molekulargewicht

277.36 g/mol

IUPAC-Name

(1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol

InChI

InChI=1S/C16H23NO3/c18-16-14(17-9-11-19-12-10-17)7-4-8-15(16)20-13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t14-,15+,16+/m0/s1

InChI-Schlüssel

FHHGKBRAWKGWJG-ARFHVFGLSA-N

SMILES

C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3

Isomerische SMILES

C1C[C@@H]([C@H]([C@@H](C1)OC2=CC=CC=C2)O)N3CCOCC3

Kanonische SMILES

C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3

Synonyme

(1R,2S,6R)-2-morpholin-4-yl-6-phenoxy-cyclohexan-1-ol

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol typically involves the following steps:

    Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through a series of reactions starting from cyclohexanone. This may involve reduction reactions using reagents such as sodium borohydride.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the cyclohexanol core.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where morpholine reacts with a suitable leaving group on the cyclohexanol core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups present.

    Substitution: The phenoxy and morpholine groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a ligand for studying protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol involves its interaction with specific molecular targets. The morpholine ring and phenoxy group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S,6R)-Papayanal: A compound with a similar stereochemistry but different functional groups.

    (1R,2S)-2-Phenylcyclopropanaminium: Another chiral compound with different structural features.

Uniqueness

(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol is unique due to its combination of a morpholine ring, phenoxy group, and cyclohexanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.